molecular formula C16H15FN2O2 B6039196 N-{2-[(4-fluorophenyl)amino]-2-oxoethyl}-3-methylbenzamide

N-{2-[(4-fluorophenyl)amino]-2-oxoethyl}-3-methylbenzamide

Cat. No. B6039196
M. Wt: 286.30 g/mol
InChI Key: VSCSCLBKJAXJHE-UHFFFAOYSA-N
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Description

N-{2-[(4-fluorophenyl)amino]-2-oxoethyl}-3-methylbenzamide, also known as AZD9291, is a third-generation epidermal growth factor receptor (EGFR) tyrosine kinase inhibitor (TKI) that has been developed for the treatment of non-small cell lung cancer (NSCLC).

Mechanism of Action

Target of Action

The primary target of N-{2-[(4-fluorophenyl)amino]-2-oxoethyl}-3-methylbenzamide is the Mitogen-activated protein kinase 10 (MAPK10) . MAPK10, also known as JNK3, is a member of the MAP kinase family. MAP kinases act as an integration point for multiple biochemical signals and are involved in a wide variety of cellular processes such as proliferation, differentiation, transcription regulation, and development.

Mode of Action

It is believed to act by inhibiting the activity of specific enzymes and receptors. It has been shown to inhibit the activity of MAPK10 .

Pharmacokinetics

Information about its absorption, distribution, metabolism, and excretion (ADME) is currently unavailable .

Advantages and Limitations for Lab Experiments

One advantage of using N-{2-[(4-fluorophenyl)amino]-2-oxoethyl}-3-methylbenzamide in lab experiments is its specificity for mutated EGFR, which allows for targeted inhibition of tumor cells. However, one limitation is that it is not effective against wild-type EGFR, which is present in normal cells. In addition, the irreversible binding of N-{2-[(4-fluorophenyl)amino]-2-oxoethyl}-3-methylbenzamide to EGFR may also lead to off-target effects and toxicity.

Future Directions

For N-{2-[(4-fluorophenyl)amino]-2-oxoethyl}-3-methylbenzamide include the development of combination therapies with other targeted agents or immunotherapies to improve treatment outcomes. In addition, the identification of biomarkers that can predict response to N-{2-[(4-fluorophenyl)amino]-2-oxoethyl}-3-methylbenzamide may also improve patient selection and treatment efficacy. Finally, the development of more potent and selective EGFR TKIs may also lead to improved outcomes for NSCLC patients.

Synthesis Methods

The synthesis of N-{2-[(4-fluorophenyl)amino]-2-oxoethyl}-3-methylbenzamide involves a multi-step process starting from 3-methylbenzoic acid. The first step involves the conversion of 3-methylbenzoic acid to its acid chloride using thionyl chloride. The acid chloride is then reacted with N-(4-fluorophenyl)glycine to form the corresponding amide. The amide is then coupled with 2-(2-amino-4-methylpyridin-3-yl)acetic acid to form the final product, N-{2-[(4-fluorophenyl)amino]-2-oxoethyl}-3-methylbenzamide.

Scientific Research Applications

N-{2-[(4-fluorophenyl)amino]-2-oxoethyl}-3-methylbenzamide has been extensively studied for its potential use in the treatment of NSCLC. It has been shown to be effective in patients with EGFR T790M mutation, which is a common resistance mechanism to first and second-generation EGFR TKIs. In addition, N-{2-[(4-fluorophenyl)amino]-2-oxoethyl}-3-methylbenzamide has also been shown to have activity against central nervous system metastases, which is a common complication in NSCLC patients.

properties

IUPAC Name

N-[2-(4-fluoroanilino)-2-oxoethyl]-3-methylbenzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15FN2O2/c1-11-3-2-4-12(9-11)16(21)18-10-15(20)19-14-7-5-13(17)6-8-14/h2-9H,10H2,1H3,(H,18,21)(H,19,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VSCSCLBKJAXJHE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)C(=O)NCC(=O)NC2=CC=C(C=C2)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15FN2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

286.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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